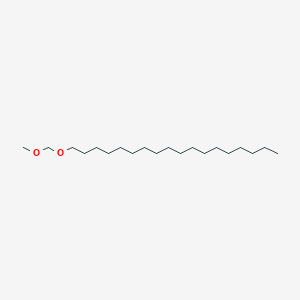
1,3,5-Triethenylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triethenylcyclohex-1-ene is an organic compound with a unique structure characterized by three ethenyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethenylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives with ethenyl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts in solvents like ethanol or methanol.
Substitution: Halogens (Cl2, Br2) or organometallic reagents (Grignard reagents) in solvents like THF or diethyl ether.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or organometallic-substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triethenylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. Additionally, the compound can act as a ligand, binding to metal centers and influencing their reactivity and selectivity in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethylcyclohexene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclohexene: Lacks the ethenyl groups, making it less reactive in certain types of chemical reactions.
1,5,5-Trimethylcyclohexene: Another derivative with different substitution patterns.
Uniqueness
1,3,5-Triethenylcyclohex-1-ene is unique due to the presence of three ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for applications requiring specific chemical properties and reactivity.
Propiedades
Número CAS |
110232-61-6 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,3,5-tris(ethenyl)cyclohexene |
InChI |
InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-7,10,12H,1-3,8-9H2 |
Clave InChI |
XDKRGTJGZRPAJD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC(C=C(C1)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


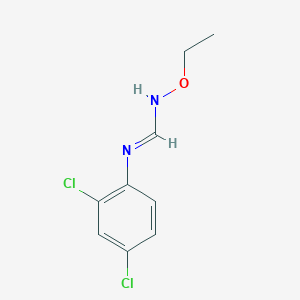
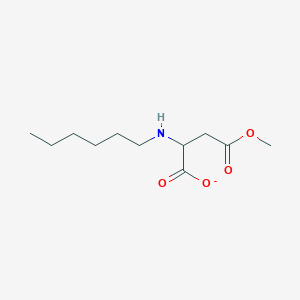
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

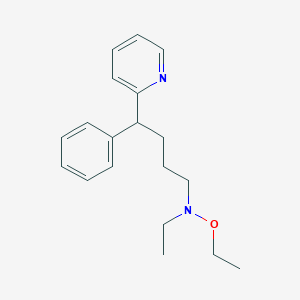
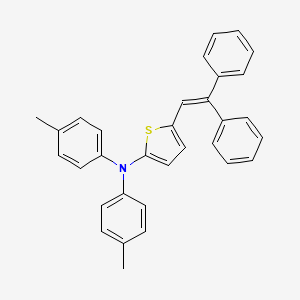
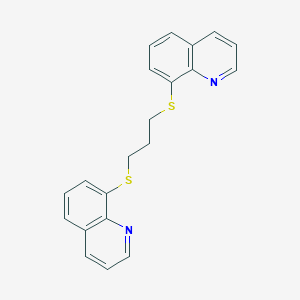

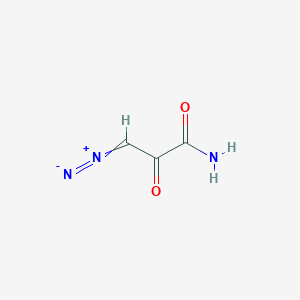


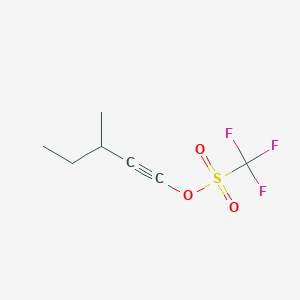
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
